molecular formula C12H13NO2 B5780635 N-(4-acetylphenyl)-2-methylprop-2-enamide CAS No. 58813-69-7

N-(4-acetylphenyl)-2-methylprop-2-enamide

Cat. No.: B5780635
CAS No.: 58813-69-7
M. Wt: 203.24 g/mol
InChI Key: NLFQKJIGJKCUHQ-UHFFFAOYSA-N
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Description

Overview of Acrylamide (B121943) and Enamide Chemical Scaffolds

The chemical backbone of N-(4-acetylphenyl)-2-methylprop-2-enamide is built upon the acrylamide scaffold, a fundamentally important functional group in chemistry. Acrylamides are amides derived from acrylic acid or its derivatives. The core structure features a carbonyl group conjugated with a carbon-carbon double bond, making it a reactive Michael acceptor. This reactivity allows acrylamides to form covalent bonds with nucleophiles, a property that has been extensively utilized in biochemistry and drug design, where they can act as selective warheads for cysteine residues in proteins. enamine.net In food science, acrylamide is known to form from asparagine and reducing sugars during high-temperature cooking. nih.gov

Polymers derived from acrylamide are versatile and have found applications as thickeners, flocculants in water treatment, and soil conditioners. uobaghdad.edu.iq The enamide scaffold, characterized by a nitrogen atom attached to a carbon-carbon double bond, is also central to the structure of the title compound. Enamides are considered derivatives of amides where the carbonyl group is adjacent to a double bond. evitachem.com This structural motif is a key component in a wide range of natural products, pharmaceuticals, and is a valuable intermediate in organic synthesis. researchgate.net

Significance of N-Substituted Methacrylamides in Organic Synthesis and Material Science

The substitution of the nitrogen atom in the acrylamide or methacrylamide (B166291) framework dramatically influences the properties of the resulting molecule. N-substituted methacrylamides are a class of monomers that are pivotal in creating polymers with tailored characteristics. The nature of the N-substituent can control properties such as solubility, thermal stability, and reactivity. researchgate.net

In material science, N-substituted methacrylamides are crucial for developing advanced materials. For instance, they have been investigated as monomers for dental adhesives, where their hydrolytic stability is superior to that of traditional ester-containing monomers. nih.gov The polymerization enthalpy of methacrylamides is generally lower than that of acrylamides, which affects their polymerization behavior. nih.gov Furthermore, these monomers are used to create hydrogels and molecularly imprinted polymers (MIPs). mdpi.comacs.org MIPs are materials designed with specific recognition sites for a target molecule, and N-substituted methacrylamides can act as functionalized templates that are later removed to create these binding cavities. mdpi.com

In organic synthesis, the preparation of N-substituted methacrylamides is typically straightforward, often involving the reaction of an amine with methacryloyl chloride in the presence of a base. mdpi.com This accessibility allows for the synthesis of a diverse library of monomers with various functional groups. These monomers can then be used in copolymerization reactions with other vinyl monomers to produce new polymers with desired physicochemical properties for a range of applications. uobaghdad.edu.iqresearchgate.net Studies have also explored α-substituted methacrylamides, showing that their reactivity can be tuned for applications like targeted covalent inhibitors by modifying the substituent, which acts as a leaving group. acs.orgnih.gov

Table 1: Examples of N-Substituted Methacrylamides and Their Applications

Compound/Class Application/Research Focus Key Findings
N-alkyl-N-(phosphonoethyl) substituted (meth)acrylamides Dental adhesive monomers Show improved hydrolytic stability and adhesion to enamel and dentin compared to ester-based monomers. nih.gov
N-(2-arylethyl)-2-methylprop-2-enamides Reagents for Molecularly Imprinted Polymers (MIPs) Act as functionalized templates for creating MIPs with high affinity for target biomolecules like tyramine. mdpi.com
Stereoregular Poly(N-Substituted Acrylamides) Polymer chemistry Stereoregular polymers showed different solubility and film-forming properties compared to their atactic analogues. researchgate.net

Research Landscape Pertaining to this compound and Analogues

Direct research specifically detailing the synthesis and application of this compound is not extensively documented in readily available literature. However, the research landscape can be inferred by examining its structural components and analogues. The compound is an N-aryl methacrylamide, a class of molecules that has been synthesized for various purposes, including the development of novel copolymers and functional materials. uobaghdad.edu.iqmdpi.com

The N-(4-acetylphenyl) moiety is a particularly interesting feature. This functional group is a known precursor in the synthesis of more complex heterocyclic structures. For example, the related compound N-(4-acetylphenyl)-2-chloroacetamide has been used as a versatile starting material to build various heterocyclic scaffolds, some of which have been evaluated for biological activities. researchgate.net The acetyl group provides a reactive site for condensation reactions with nucleophiles like hydrazines and thiosemicarbazide, leading to the formation of phenylhydrazones, pyrazoles, and thiazolinones. researchgate.net

Analogues of this compound, such as other N-(aryl)prop-2-enamides, have been synthesized and investigated for various applications. For instance, N-(4-methylphenyl)prop-2-enamide is noted for its use in the synthesis of pesticides and dyes. lookchem.com The synthesis of pro-chiral enamide derivatives has also been explored, highlighting the importance of these scaffolds in creating stereocenters for organic transformations. researchgate.net Given this context, this compound is a promising candidate for two main research avenues:

As a monomer in polymer science: It could be polymerized or copolymerized to create functional polymers. The acetyl group would impart specific properties to the polymer and could be used for post-polymerization modification, allowing for the attachment of other molecules or the cross-linking of polymer chains.

As an intermediate in organic synthesis: The acetyl group could be transformed into a variety of other functional groups or used to construct heterocyclic rings, while the methacrylamide group could be involved in cycloaddition or other reactions.

Table 2: Research on Analogues of this compound

Analogue Compound Research Context Reported Use or Finding
N-(4-acetylphenyl)-2-chloroacetamide Precursor for heterocyclic synthesis Used to synthesize thiosemicarbazone and sulfide (B99878) derivatives with potential antibacterial and antioxidant activity. researchgate.net
N-(2-arylethyl)-2-methylprop-2-enamides Molecularly Imprinted Polymers Synthesized from 2-arylethylamines and methacryloyl chloride; used to create polymers with selective binding sites. mdpi.com
(2E)-N-(4-acetylphenyl)-3-(2-chlorophenyl)prop-2-enamide Synthetic building block Investigated for potential antimicrobial and anticancer activities and as a building block for more complex molecules. evitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-acetylphenyl)-2-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(2)12(15)13-11-6-4-10(5-7-11)9(3)14/h4-7H,1H2,2-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFQKJIGJKCUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358459
Record name N-(4-acetylphenyl)-2-methylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58813-69-7
Record name N-(4-acetylphenyl)-2-methylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Studies of N 4 Acetylphenyl 2 Methylprop 2 Enamide

Reactivity of the α,β-Unsaturated Amide Moiety

The α,β-unsaturated amide portion of N-(4-acetylphenyl)-2-methylprop-2-enamide is a versatile functional group that can participate in several important chemical transformations, including polymerization and addition reactions.

Radical Polymerization Mechanisms and Kinetics

This compound, as a derivative of methacrylamide (B166291), can undergo free-radical polymerization to form poly(this compound). The general mechanism for free-radical polymerization involves three key steps: initiation, propagation, and termination.

Initiation: The process begins with the generation of free radicals from an initiator molecule, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or irradiation. These primary radicals then react with a monomer molecule to form an initiated monomer radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, creating a growing polymer chain with the radical site at the new terminus. This step is repeated, leading to the rapid growth of the polymer chain. The rate of propagation is dependent on the concentration of both the monomer and the radical species.

Termination: The polymerization process is concluded when the growing polymer chains are deactivated. Termination can occur through two primary mechanisms: combination, where two growing chains join to form a single, longer polymer chain, or disproportionation, where a hydrogen atom is transferred from one growing chain to another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end.

The kinetics of free-radical polymerization can be described by the following rate equations:

Rate of Initiation (Rᵢ): Rᵢ = 2 * f * kₔ * [I] where f is the initiator efficiency, kₔ is the rate constant for initiator decomposition, and [I] is the initiator concentration.

Rate of Propagation (Rₚ): Rₚ = kₚ * [M] * [M•] where kₚ is the rate constant for propagation, [M] is the monomer concentration, and [M•] is the concentration of all polymer radicals.

Rate of Termination (Rₜ): Rₜ = 2 * kₜ * [M•]² where kₜ is the rate constant for termination.

In copolymerization studies involving N-substituted acrylamides, the reactivity ratios (r₁ and r₂) are determined to understand the incorporation of each monomer into the copolymer chain. For instance, in the copolymerization of N,N-dimethyl acrylamide (B121943) (r₁) and acrylic acid (r₂), the reactivity ratios were found to be 0.38 and 1.45, respectively, indicating that the acrylic acid radical prefers to add to another acrylic acid monomer. mdpi.com While specific reactivity ratios for this compound are not documented, it is expected that its copolymerization behavior would be influenced by both steric and electronic factors of the comonomer.

Michael Addition Reactions

The electron-deficient double bond of the α,β-unsaturated amide moiety in this compound makes it a suitable Michael acceptor for conjugate addition reactions with various nucleophiles. researchgate.net This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

A common and well-studied example is the thia-Michael addition, where a thiol adds across the double bond. nsf.gov The reaction is typically catalyzed by a base or a nucleophile. In a base-catalyzed mechanism, the base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the β-carbon of the Michael acceptor. mdpi.com In a nucleophile-initiated mechanism, the nucleophile first adds to the double bond, generating an enolate that then deprotonates the thiol. mdpi.com

The reactivity of N-arylacrylamides in Michael addition reactions is influenced by the electronic properties of the substituents on the aryl ring. Electron-withdrawing groups on the aromatic ring generally increase the electrophilicity of the β-carbon, thus accelerating the rate of the Michael addition. Conversely, electron-donating groups decrease the reaction rate.

A study on the addition of glutathione (B108866) (GSH) to a series of N-arylacrylamides demonstrated this trend. The relative rates of reaction were found to be significantly affected by the nature and position of the substituent on the aryl ring. nih.gov

N-Arylacrylamide SubstituentRelative Rate Constant (s⁻¹)Half-life (t₁/₂) (min)
o-nitro1.92 x 10⁻³6
p-acetylData not availableData not available
p-methoxy3.38 x 10⁻⁵343

This data illustrates that an electron-withdrawing nitro group at the ortho position significantly enhances the reaction rate compared to an electron-donating methoxy (B1213986) group at the para position. It can be inferred that this compound, with its electron-withdrawing acetyl group in the para position, would exhibit a relatively high reactivity towards nucleophiles like thiols in a Michael addition reaction. Other nucleophiles such as amines (aza-Michael addition) and carbanions can also participate in conjugate addition to this compound. science.gov

Cycloaddition Reactions

The double bond of the methacrylamide moiety in this compound can also participate in cycloaddition reactions, most notably the Diels-Alder reaction. In this context, the α,β-unsaturated amide acts as a dienophile, reacting with a conjugated diene to form a six-membered ring.

The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. The carbonyl group of the amide and the acetyl group on the phenyl ring both contribute to the electron-deficient nature of the double bond in this compound, making it a moderately good dienophile.

The general mechanism of the Diels-Alder reaction is a concerted [4+2] cycloaddition, where the four π-electrons of the diene and the two π-electrons of the dienophile form a cyclic transition state, leading to the formation of two new sigma bonds simultaneously. nih.gov The stereochemistry of the reactants is retained in the product.

While specific examples of Diels-Alder reactions involving this compound are not prevalent in the literature, its reactivity can be compared to other N-aryl acrylamides and maleimides, which are known to be effective dienophiles. mdpi.com The reaction would typically be carried out by heating the dienophile with a suitable diene, such as cyclopentadiene (B3395910) or furan. The regioselectivity of the reaction would be governed by the electronic and steric effects of the substituents on both the diene and the dienophile.

Reactions Involving the Acetylphenyl Group

The acetylphenyl portion of the molecule offers another site for chemical modification, with reactivity patterns characteristic of substituted aromatic ketones.

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring in this compound is substituted with two groups: an acetyl group and a methacrylamide group. Both substituents influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions.

The acetyl group (-COCH₃) is a meta-directing and deactivating group. It deactivates the ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects. This deactivation makes EAS reactions slower compared to unsubstituted benzene.

The N-methacrylamide group (-NHCO-C(CH₃)=CH₂) is an ortho, para-directing and activating group. The nitrogen atom can donate its lone pair of electrons to the ring through resonance, thereby stabilizing the arenium ion intermediate formed during ortho and para attack. However, the activating effect is moderated by the electron-withdrawing nature of the adjacent carbonyl group. ucalgary.ca

In this compound, these two groups are para to each other. The directing effects of the two groups are therefore in opposition. The powerful ortho, para-directing nature of the amide group generally overrides the meta-directing effect of the acetyl group. Therefore, electrophilic substitution is expected to occur at the positions ortho to the amide group (and meta to the acetyl group).

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid, a nitro group (-NO₂) can be introduced onto the ring.

Halogenation: With a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃), a halogen atom can be substituted onto the ring.

Friedel-Crafts Acylation/Alkylation: These reactions are generally not successful on strongly deactivated rings, and the presence of the deactivating acetyl group and the potential for the amide nitrogen to coordinate with the Lewis acid catalyst would likely inhibit these reactions. uci.edu

Carbonyl Reactivity and Functional Group Transformations

The carbonyl group of the acetyl moiety is a key site for a variety of chemical transformations. It can undergo nucleophilic addition and condensation reactions, characteristic of ketones.

Reduction: The acetyl group can be reduced to a secondary alcohol. A common and selective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). ascensusspecialties.com This reagent is mild enough that it typically does not reduce the amide functionality or the carbon-carbon double bond. organic-chemistry.orgresearchgate.net The product of this reaction would be N-(4-(1-hydroxyethyl)phenyl)-2-methylprop-2-enamide. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the amide.

Condensation Reactions: The carbonyl group can react with primary amines and their derivatives to form imines or related compounds. For example, reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives can yield hydrazones. These reactions are typically acid-catalyzed and involve the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.

Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction. organic-chemistry.org This involves the reaction of the ketone with a phosphorus ylide (Wittig reagent). masterorganicchemistry.comwikipedia.org For example, reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would replace the carbonyl oxygen with a methylene (B1212753) group, yielding N-(4-isopropenylphenyl)-2-methylprop-2-enamide. youtube.com

The reactivity of the carbonyl group can be influenced by the electronic nature of the rest of the molecule. The electron-donating character of the para-amide group can slightly increase the electron density at the carbonyl carbon, potentially making it slightly less reactive towards nucleophiles compared to unsubstituted acetophenone.

Amide Linkage Transformations

The amide bond is a cornerstone of organic chemistry and biology, renowned for its stability. However, under specific conditions, it can be induced to undergo transformations, primarily through hydrolysis.

Amides are generally resistant to hydrolysis, requiring more forceful conditions, such as heating with strong acids or bases, compared to esters. ugent.besbq.org.br This inherent stability is crucial in biological systems, where peptide bonds (amides) form the backbone of proteins. ugent.be

The hydrolysis of amides can proceed via acid-catalyzed or base-catalyzed mechanisms.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon. researchgate.netresearchgate.netnih.gov This is followed by the nucleophilic attack of a water molecule on the activated carbonyl carbon, leading to a tetrahedral intermediate. sbq.org.brresearchgate.net Subsequent proton transfers facilitate the departure of the amine as a good leaving group (an ammonium (B1175870) ion), which is not nucleophilic and thus prevents the reverse reaction from occurring readily. ugent.beresearchgate.net The final step involves the deprotonation of the newly formed carbonyl group to yield the carboxylic acid. researchgate.net

A study involving the synthesis of molecularly imprinted polymers utilized N-(2-arylethyl)-2-methylprop-2-enamides, compounds structurally similar to this compound. In this research, the amide linkage was successfully hydrolyzed to generate the desired functionalized polymers, demonstrating that the amide bond in these N-aryl methacrylamides can be cleaved under appropriate conditions. acs.orgacs.org

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as sodium hydroxide (B78521), the nucleophilic hydroxide ion directly attacks the carbonyl carbon of the amide. This forms a tetrahedral intermediate, which then expels the amide anion as the leaving group. The departing amine subsequently deprotonates the newly formed carboxylic acid.

Condition Key Mechanistic Steps Products
Acidic 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of the amine. 5. Deprotonation.Carboxylic acid and Amine Salt
Basic 1. Nucleophilic attack by hydroxide. 2. Formation of tetrahedral intermediate. 3. Elimination of the amide anion. 4. Deprotonation of the carboxylic acid.Carboxylate Salt and Amine

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. This section explores the transition state analysis in catalytic processes and the influence of the reaction environment.

While specific transition state analyses for catalytic reactions involving this compound are not extensively documented, insights can be drawn from theoretical studies on related systems. For instance, in the context of nucleophilic aromatic substitution reactions, which could be relevant to the acetylphenyl moiety, transition state calculations have been employed to predict regioselectivity. nih.gov The geometry of the transition state is confirmed by vibrational analysis, with a single imaginary frequency corresponding to the reaction coordinate. nih.gov

Computational studies on the diastereoselective reduction of ketones, a reaction relevant to the acetyl group of the target molecule, have utilized transition state calculations to rationalize experimental outcomes. These studies analyze the repulsive steric interactions in the transition state to explain the preferential formation of one stereoisomer over another. sbq.org.br

In a study on the synthesis of pyridine (B92270) derivatives, mechanistic investigations suggested that the reaction proceeds through the formation of a ketimine intermediate from a ketoxime acetate, which then condenses with an N-acetyl enamide. organic-chemistry.org This is followed by a thermal electrocyclization and oxidative aromatization to yield the final pyridine product. organic-chemistry.org Such mechanistic pathways are often elucidated through a combination of experimental observations and computational modeling of transition states.

The choice of solvent can significantly influence the rate and selectivity of chemical reactions. For reactions involving polar molecules like this compound, solvent effects are particularly pronounced.

Computational studies on the free radical polymerization of acrylamide and methacrylamide have shown that solvents can dramatically affect propagation rates. ugent.be The use of a conductor-like polarizable continuum model (C-PCM) in these studies indicated that solvents can raise the reaction rates by several orders of magnitude. ugent.beresearchgate.net Furthermore, the presence of explicit water molecules was found to stabilize transition states through hydrogen bonding, thereby facilitating the reaction. ugent.beresearchgate.net In the context of RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of N-(2-hydroxypropyl) methacrylamide, aprotic solvents were found to hinder the reaction, leading to lower conversions, an effect attributed to hydrogen bonding within the polymeric system. researchgate.net

In-Depth Spectroscopic Analysis of this compound Currently Unavailable in Publicly Accessible Data

A comprehensive search for advanced spectroscopic and structural characterization data for the chemical compound this compound has revealed a significant lack of publicly available experimental information. Despite extensive searches for detailed research findings on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, specific data necessary to construct a thorough and scientifically accurate article as per the requested outline could not be located.

The intended article was to be structured around a detailed analysis of the compound's spectroscopic properties, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: This was to include a full elucidation of the proton (¹H NMR) and carbon-13 (¹³C NMR) spectra, with assignments of chemical shifts, multiplicities, and coupling constants. Furthermore, an exploration of two-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY was planned to detail the structural connectivity.

Infrared (IR) and Raman Spectroscopy: This section aimed to provide a complete assignment of vibrational modes for the compound's functional groups and to discuss any conformational analysis performed using these techniques.

While searches yielded spectroscopic data for structurally similar compounds, such as N-(4-acetylphenyl)-N-methylacetamide and N-(4-hydroxyphenyl)-2-methylprop-2-enamide, no specific experimental spectra or detailed analyses for this compound itself were found in the accessible scientific literature and databases. The creation of scientifically accurate data tables for ¹H NMR, ¹³C NMR, and vibrational frequencies is therefore not possible at this time.

Consequently, the generation of the requested article with the specified level of detail and strict adherence to the outline cannot be fulfilled due to the absence of the foundational scientific data for this particular compound.

Advanced Spectroscopic and Structural Characterization of N 4 Acetylphenyl 2 Methylprop 2 Enamide

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for determining the molecular weight and elemental composition of a compound, as well as for elucidating its chemical structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Based on the atomic weights of its constituent elements (Carbon, Hydrogen, Nitrogen, and Oxygen), the expected monoisotopic mass can be determined. For a positional isomer, N-(2-acetylphenyl)-2-methylprop-2-enamide, the computed exact mass is 203.094628657 Da. mdpi.com It is anticipated that N-(4-acetylphenyl)-2-methylprop-2-enamide would have the same exact mass.

Interactive Data Table: Theoretical HRMS Data

PropertyValue
Molecular Formula C12H13NO2
Theoretical Exact Mass 203.094628657 Da

Fragmentation Patterns and Structural Information

Upon ionization in a mass spectrometer, molecules can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to identify its different components.

Specific experimental data on the fragmentation patterns of this compound is not available in the public domain based on the conducted searches. However, a general fragmentation behavior can be predicted based on its structure, which includes an amide linkage, an acetylphenyl group, and a methacrylamide (B166291) moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique provides information about the electronic transitions within a molecule and can be used to identify the presence of chromophores.

Electronic Transitions and Chromophore Analysis

The this compound molecule contains several chromophores, which are parts of the molecule that absorb light. These include the acetylphenyl group and the carbon-carbon double bond in the methacrylamide group. The interaction between these chromophores will influence the wavelengths of light absorbed.

Detailed experimental data regarding the specific electronic transitions (e.g., π → π* and n → π*) and the maximum absorption wavelengths (λmax) for this compound are not available in the reviewed scientific literature. Such data would be valuable for understanding the electronic structure of the molecule.

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

The way molecules are arranged in a crystal lattice (crystal packing) and the non-covalent interactions between them (e.g., hydrogen bonding, van der Waals forces) are crucial for understanding the physical properties of a solid.

A crystallographic study of this compound would reveal these details. However, based on the conducted searches, no published X-ray crystal structure for this specific compound is available. Therefore, a detailed analysis of its crystal packing and intermolecular interactions cannot be provided at this time.

Computational and Theoretical Investigations of N 4 Acetylphenyl 2 Methylprop 2 Enamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting molecular properties from first principles, offering a detailed picture of electron distribution and energy states.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule. By employing methods like the B3LYP functional with a 6-311++G(d,p) basis set, the optimized geometry of N-(4-acetylphenyl)-2-methylprop-2-enamide can be calculated. These calculations yield precise bond lengths, bond angles, and dihedral angles that define the molecule's conformation.

The predicted geometry for this compound would likely show a significant degree of planarity in the phenyl-amide backbone, facilitating electronic communication between the aromatic ring and the amide linkage. The acetyl and methacrylamide (B166291) groups are expected to adopt a trans-like orientation relative to the central phenyl ring to minimize steric hindrance.

Table 1: Predicted Optimized Geometrical Parameters for this compound This data is illustrative and based on typical values for similar molecular structures.

Parameter Bond / Angle Predicted Value
Bond Lengths (Å) C=O (Amide)1.23
C-N (Amide)1.36
C=O (Acetyl)1.22
C=C (Alkene)1.34
Phenyl C-C (avg.)1.39
Bond Angles (˚) O=C-N (Amide)123.0
C-N-H (Amide)118.5
C-C-O (Acetyl)120.5
Dihedral Angles (˚) Phenyl-Amide~20-30
Phenyl-Acetyl~5-15

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict reactive sites within a molecule. The MEP surface is colored to represent different potential values, with red indicating regions of most negative potential (electron-rich) and blue indicating the most positive potential (electron-poor).

For this compound, the MEP map would show the most negative potential (red) localized on the highly electronegative oxygen atoms of both the amide and acetyl carbonyl groups. These sites are therefore susceptible to electrophilic attack. Conversely, the most positive potential (blue) would be found around the amide (N-H) proton, highlighting it as a primary site for nucleophilic interaction and hydrogen bond donation.

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov

In this compound, the HOMO is expected to be distributed primarily over the electron-rich N-phenylacetamide portion of the molecule, which can act as the primary electron donor. The LUMO is likely localized on the electron-withdrawing acetyl group and the conjugated methacrylamide moiety, which serve as the electron acceptor sites. The energy gap between the HOMO and LUMO dictates the molecule's ability to undergo charge transfer. researchgate.net A small HOMO-LUMO energy gap suggests that the molecule is polarizable and chemically reactive. researchgate.net

Spectroscopic Parameter Predictions

Computational methods allow for the accurate prediction of various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. nih.gov

Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These predictions are highly valuable for assigning signals in experimentally obtained spectra.

The calculated ¹H NMR spectrum for this compound would feature a downfield singlet for the amide proton, distinct doublets for the aromatic protons, and singlets for the acetyl and vinyl methyl protons. The ¹³C NMR predictions would show characteristic signals for the two carbonyl carbons, the aromatic carbons, and the carbons of the methacrylamide group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This data is illustrative and based on typical chemical shifts for the functional groups present.

Atom Predicted ¹H Chemical Shift (ppm) Atom Predicted ¹³C Chemical Shift (ppm)
Amide N-H~9.8C=O (Acetyl)~197
Aromatic H (ortho to NH)~7.8C=O (Amide)~167
Aromatic H (ortho to COCH₃)~8.0Phenyl C-N~141
Vinyl H~5.8, ~5.5Phenyl C-COCH₃~135
Acetyl CH₃~2.6Aromatic C~129, ~119
Vinyl CH₃~2.1Alkene C (quat.)~140
Alkene C (CH₂)~121
Acetyl CH₃~26
Vinyl CH₃~18

Theoretical calculations of vibrational frequencies are used to predict Infrared (IR) and Raman spectra. These predictions help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes.

For this compound, the predicted IR spectrum would be dominated by strong absorption bands corresponding to the N-H stretch and the two C=O stretching vibrations. The Raman spectrum would likely show a strong band for the aromatic ring stretching and the C=C double bond stretch.

Table 3: Predicted Major Vibrational Frequencies (cm⁻¹) and Assignments for this compound This data is illustrative and based on typical vibrational frequencies for the functional groups present.

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Assignment
N-H Stretch33503350Amide N-H stretching
Aromatic C-H Stretch3100-30003100-3000Phenyl C-H stretching
C=O Stretch (Acetyl)16851680Carbonyl stretching
C=O Stretch (Amide I)16701665Carbonyl stretching
C=C Stretch (Alkene)16301635Alkene C=C stretching
Amide II Bend15301530N-H bend / C-N stretch
Aromatic C=C Stretch1600, 15101600, 1510Phenyl ring stretching
CH₃ Bending1440, 13601440, 1360Methyl group bending

Conformational Analysis and Energy Landscapes

The conformational landscape of this compound is primarily dictated by the rotational barriers around its single bonds. Of particular interest are the torsions defining the orientation of the acetylphenyl group relative to the amide plane and the conformation of the methacrylamide moiety.

Studies on similar N-aryl amides reveal a general preference for specific conformations due to steric and electronic effects. nih.gov For N-methylated aromatic amides, the cis conformation of the amide bond is often favored. nih.gov The planarity between the aromatic ring and the amide group is a critical factor influencing conformational preference. nih.gov In the case of this compound, a key dihedral angle would be that between the phenyl ring and the amide plane. The rotation around the N-C(aryl) bond is expected to have a notable energy barrier, with the lowest energy conformation likely involving a non-planar arrangement to minimize steric hindrance between the ortho protons of the phenyl ring and the amide substituents.

To illustrate the expected conformational preferences, a hypothetical data table based on typical values for related molecules is presented below. The dihedral angles (ω1, ω2) would define the key rotational degrees of freedom.

ConformerDihedral Angle (ω1: C-N-C=O) (degrees)Dihedral Angle (ω2: C-C-C=C) (degrees)Relative Energy (kcal/mol)
Global Minimum178.515.20.00
Local Minimum 1-5.8175.31.25
Local Minimum 2175.9-160.12.10
Transition State 190.118.35.80
Transition State 2179.295.44.50

This table presents hypothetical data for illustrative purposes, based on common findings for structurally related molecules.

Reaction Mechanism Modeling

A plausible synthetic route to this compound involves the acylation of 4-aminoacetophenone with methacryloyl chloride or methacrylic anhydride (B1165640). researchgate.net Computational modeling of this reaction can provide detailed insights into the reaction pathway and the energies of intermediates and transition states.

The reaction likely proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the 4-aminoacetophenone acts as the nucleophile, attacking the carbonyl carbon of the methacryloyl chloride. This is followed by the elimination of a chloride ion to form the final amide product.

A crucial aspect of reaction mechanism modeling is the location of transition states and the calculation of activation energy barriers. Using quantum mechanical methods like Density Functional Theory (DFT), the geometry of the transition state can be optimized. researchgate.net For the proposed synthesis, the transition state would feature a partially formed N-C bond and a partially broken C-Cl bond.

Vibrational frequency analysis is then performed to confirm the nature of the stationary points on the potential energy surface. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate.

A hypothetical reaction coordinate diagram with calculated energy barriers is presented below.

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (4-aminoacetophenone + methacryloyl chloride)0.0
2Transition State 1 (N-C bond formation)+15.5
3Tetrahedral Intermediate-5.2
4Transition State 2 (C-Cl bond cleavage)+8.7
5Products (this compound + HCl)-12.0

This table presents hypothetical data for illustrative purposes.

In the context of this compound, the most relevant isomerism is the cis/trans (or E/Z) isomerism of the amide bond. Due to the partial double bond character of the C-N amide bond, rotation is restricted, leading to distinct isomers. nih.govd-nb.info

Computational methods can predict the relative stabilities of the cis and trans isomers by calculating their ground-state energies. nih.gov For most secondary amides, the trans conformation is significantly more stable. nih.gov However, for N-aryl amides, the energy difference can be smaller, and in some cases, the cis isomer can be populated. nih.gov For this compound, the trans isomer is expected to be the major form due to reduced steric clash between the bulky acetylphenyl group and the methyl group on the double bond.

NMR chemical shifts can also be computationally predicted and compared with experimental data to determine the predominant isomer in solution. d-nb.info

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or in a polymeric matrix. acs.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular motions over time. mdpi.com

Applications in Advanced Materials Science

Design and Synthesis of Polymers and Copolymers

The design and synthesis of polymers from N-(4-acetylphenyl)-2-methylprop-2-enamide can be approached through various polymerization techniques, leading to materials with diverse characteristics and architectures.

While specific studies on the homopolymerization of this compound are not extensively documented in the reviewed literature, the general behavior of N-substituted methacrylamides suggests that it can be polymerized using free-radical polymerization methods. The polymerization of related N-alkyl methacrylamide (B166291) monomers has been successfully carried out using environmentally friendly catalysts, achieving high conversion and selectivity. researchgate.net It is anticipated that this compound would exhibit similar reactivity, allowing for the formation of poly(this compound). The resulting homopolymer would feature a phenyl ring, which is amenable to a variety of substitution reactions, rendering it a multifunctional polymer with potential for diverse applications. researchgate.net

The properties of the resulting homopolymer, such as its glass transition temperature (Tg) and thermal stability, would be significantly influenced by the rigid aromatic acetylphenyl group. For instance, polymers derived from cyclic N-substituted methacrylamide monomers have been shown to exhibit high glass transition temperatures. google.com

The incorporation of this compound into copolymers with other vinyl monomers presents a versatile strategy for tuning material properties. Although direct studies on the copolymerization of this specific monomer are scarce, research on the copolymerization of the structurally similar monomer, 4-acetylphenyl methacrylate (APMA), with ethyl methacrylate (EMA) provides valuable insights. researchgate.net In this study, copolymers of APMA and EMA were synthesized via free radical polymerization. researchgate.net The monomer reactivity ratios were determined, which are crucial for predicting the copolymer composition from the monomer feed ratio. researchgate.net

Similarly, it is expected that this compound could be copolymerized with a range of common monomers such as styrenes, acrylates, and other methacrylamides. The resulting copolymers would possess properties that are a composite of the constituent monomers. For example, copolymerization with a hydrophilic monomer could enhance the water solubility or introduce stimuli-responsive behavior. The thermal stability of such copolymers is likely to increase with a higher content of the this compound units, owing to the rigidity of the aromatic side group. researchgate.net

Table 1: Potential Comonomers for Copolymerization with this compound and Expected Properties

ComonomerExpected Copolymer Properties
Methyl MethacrylateEnhanced mechanical strength and thermal stability.
N-isopropylacrylamideIntroduction of thermo-responsive behavior.
Acrylic AcidIntroduction of pH-responsive behavior and hydrophilicity. mdpi.com
StyreneIncreased refractive index and thermal stability.

Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are highly applicable to N-substituted methacrylamides for achieving well-defined polymer architectures and molecular weights. The RAFT polymerization of monomers like N-[3-(dimethylamino)propyl]methacrylamide hydrochloride has been studied in detail, demonstrating the ability to produce well-defined homopolymers and block copolymers. rsc.org

These controlled polymerization methods would allow for the synthesis of various polymer architectures using this compound, including:

Block copolymers: By sequentially adding different monomers, block copolymers with distinct segments can be created. For instance, a block copolymer of this compound and a hydrophilic monomer could self-assemble into micelles or other nanostructures in a selective solvent.

Graft copolymers: The acetyl group on the phenyl ring could serve as a site for grafting other polymer chains, leading to comb-like or brush-like architectures.

Star polymers: Utilizing a multifunctional chain transfer agent in a RAFT polymerization would enable the synthesis of star-shaped polymers with a core from which multiple polymer arms of poly(this compound) radiate.

The ability to control the molecular weight and achieve narrow molecular weight distributions is crucial for applications where precise material properties are required, such as in drug delivery and nanotechnology.

Functionalized Polymeric Materials

The acetylphenyl group in this compound provides a reactive handle for post-polymerization modification, enabling the creation of a wide range of functionalized polymeric materials.

The development of stimuli-responsive or "smart" polymers, which undergo significant changes in their properties in response to external stimuli like pH, temperature, or light, is a major area of materials research. mdpi.comnih.gov While this compound itself may not be inherently stimuli-responsive, its polymers can be functionalized to exhibit such behavior.

The ketone group of the acetylphenyl moiety can be chemically modified. For instance, it could be reduced to a hydroxyl group, which could then be further reacted. Alternatively, it could undergo reactions to introduce ionic groups, making the polymer pH-responsive. For example, polymers containing carboxylic acid or amine groups are known to exhibit pH-dependent swelling and solubility. mdpi.com

By copolymerizing this compound with monomers that are known to impart stimuli-responsiveness, such as N-isopropylacrylamide (for thermo-responsiveness) or acrylic acid (for pH-responsiveness), multifunctional smart materials can be designed. dcu.ie The acetyl group could then be used to attach other functional molecules, such as drugs or imaging agents, creating a multi-responsive system for biomedical applications.

Table 2: Potential Post-Polymerization Modifications of the Acetyl Group and Resulting Functionalities

Modification ReactionIntroduced Functional GroupPotential Application
ReductionHydroxylSite for esterification, increased hydrophilicity
Reductive AminationAminepH-responsiveness, site for bioconjugation
Knoevenagel Condensationα,β-unsaturated ketoneCrosslinking site, Michael addition reactions
Wittig ReactionAlkeneFurther functionalization via alkene chemistry

The unique structure of this compound allows for the development of specialty polymers with specific, tailored properties for advanced applications. The aromatic side chain can contribute to enhanced thermal stability and specific optical properties.

For example, the acetyl group can act as a site for crosslinking, leading to the formation of polymer networks or hydrogels. These crosslinked materials could find use in coatings, adhesives, or as matrices for controlled release systems. The synthesis of hydrogel copolymers based on N,N-dimethyl acrylamide (B121943) and acrylic acid has demonstrated the versatility of acrylamide-based systems in forming three-dimensional porous structures. mdpi.com

Furthermore, the acetylphenyl group can be utilized in the synthesis of molecularly imprinted polymers (MIPs). MIPs are polymers with recognition sites for a specific target molecule. The acetyl group could participate in non-covalent interactions with a template molecule during the polymerization process, leading to the formation of selective binding cavities after the template is removed.

The potential to create polymers with high refractive indices or specific photophysical properties also exists, making them candidates for applications in optical materials and electronics. The incorporation of aromatic moieties is a common strategy to enhance these properties in polymers.

Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. The compound this compound and its close analogues are valuable components in the fabrication of these highly selective materials.

As Functional Monomers for Template Recognition

In the synthesis of MIPs, functional monomers play a critical role by forming a pre-polymerization complex with a template molecule. While direct research on this compound is limited, extensive studies on structurally similar compounds, such as N-(2-arylethyl)-2-methylprop-2-enamides, provide a strong model for its application. These compounds can act as "functionalized templates," where the template molecule is covalently bonded to a polymerizable group. mdpi.comnih.govresearchgate.net

This approach, known as semi-covalent or covalent imprinting, leads to the formation of well-defined, uniform binding sites within the polymer matrix. mdpi.comresearchgate.net The amide linkage in these monomers is crucial for this process. After polymerization, this linkage can be hydrolyzed to remove the template portion of the molecule, leaving behind a cavity that is precisely shaped for the recognition and rebinding of the target analyte through non-covalent interactions. mdpi.comnih.govnih.gov This method results in MIPs with a more homogeneous population of binding sites and greater integrity compared to those synthesized via non-covalent strategies. researchgate.net

Fabrication Methodologies for Imprinted Polymers

The fabrication of MIPs using N-(2-arylethyl)-2-methylprop-2-enamide as a functionalized template typically involves a bulk polymerization method. mdpi.commdpi.com The general procedure consists of several key steps:

Pre-arrangement : The functionalized template is dissolved in a porogenic solvent, such as toluene, along with a cross-linking agent and a radical initiator. mdpi.comresearchgate.net Divinylbenzene is commonly used as the cross-linker to provide mechanical stability and maintain the structure of the imprinted cavities. mdpi.comnih.gov

Polymerization : The mixture undergoes thermal radical polymerization. The initiator, often 2,2′-azobisisobutyronitrile (AIBN), triggers the co-polymerization of the functionalized template and the cross-linker, forming a rigid, bulk polymer block. mdpi.comnih.gov

Processing : The resulting bulk polymer is crushed, ground, and sieved to obtain particles of a regular size. mdpi.com

Template Removal : The template residue is removed from the polymer matrix. In the case of N-(2-arylethyl)-2-methylprop-2-enamides, this is achieved by hydrolyzing the amide linkage, often under acidic or basic conditions. mdpi.comnih.gov This final step exposes the specific recognition cavities within the polymer.

This multi-step process creates a durable polymer with cavities complementary in size, shape, and functionality to the target molecule. researchgate.net

Characterization of MIP Morphology and Porosity (e.g., SEM, BET)

The physical structure of the MIPs is critical to their performance and is evaluated using various analytical techniques.

Scanning Electron Microscopy (SEM) : SEM is employed to analyze the surface morphology, size, and shape of the polymer particles. nih.gov In studies of MIPs synthesized from N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide, a close analogue, SEM analysis was performed at various stages of preparation to observe changes in the material's structure. mdpi.comnih.govresearchgate.net Typically, MIPs formed by bulk polymerization exhibit an irregular shape after the grinding process. nih.gov

Brunauer-Emmett-Teller (BET) Analysis : The BET method is used to determine the specific surface area and porosity of the polymer. nih.gov A larger surface area in the MIP compared to a corresponding non-imprinted polymer (NIP) often indicates the successful creation of recognition cavities after template removal. nih.gov The pore diameter, also determined by this analysis, helps classify the material as microporous, mesoporous, or macroporous, which influences the accessibility of the binding sites. nih.govnih.gov For MIPs based on N-(2-arylethyl)-2-methylprop-2-enamides, BET analysis is a key step in confirming the material's porous structure. mdpi.comnih.gov

Adsorption and Recognition Performance of MIPs

The primary function of a MIP is its ability to selectively bind a target molecule. This performance is quantified through adsorption studies. Research on a MIP produced from the analogue N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide demonstrated a high affinity for the target biomolecules tyramine and L-norepinephrine. mdpi.comnih.govresearchgate.net

The selectivity of a MIP is often expressed by the imprinting factor (IF), which is the ratio of the binding capacity of the MIP to that of a non-imprinted polymer (NIP) prepared under identical conditions but without the template molecule. A higher IF value indicates more effective imprinting. nih.gov The MIP developed from the N-(2-arylethyl)-2-methylprop-2-enamide analogue showed significant imprinting factors for its target molecules. mdpi.comnih.gov

Adsorption Performance of a MIP Based on N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide mdpi.comnih.gov
Target AnalyteImprinting Factor (IF)
Tyramine2.47
L-norepinephrine2.50

Surface Functionalization and Coating Applications

Beyond their use in bulk materials, functional monomers like this compound have potential applications in surface functionalization and the creation of selective coatings. By immobilizing the imprinting process onto a substrate, it is possible to create surfaces with tailored recognition properties.

One prominent strategy is the development of core-shell MIPs, where a thin, imprinted polymer layer is grafted onto the surface of a nanoparticle core, such as silica (B1680970) or magnetic nanoparticles. mdpi.com The fabrication process often involves first modifying the nanoparticle surface to introduce polymerizable groups (e.g., vinyl groups). mdpi.com Subsequently, a mixture containing the functional monomer (such as this compound), the template, and a cross-linker is polymerized on the surface. This creates a core-shell structure with highly accessible binding sites on the exterior. mdpi.com Such materials combine the recognition capabilities of MIPs with the unique properties of the nanoparticle core, like high surface area and magnetic separability.

This surface-imprinting technique can be applied to various substrates to create selective membranes, sensor surfaces, and coatings for solid-phase extraction materials. The use of this compound in these applications would allow for the specific capture of target molecules directly from complex mixtures onto a functionalized surface.

Q & A

Q. What are the standard synthetic protocols for N-(4-acetylphenyl)-2-methylprop-2-enamide?

The synthesis typically involves acylation of 4-aminoacetophenone with 2-methylprop-2-enoyl chloride under basic conditions. A representative method includes:

  • Dissolving 4-aminoacetophenone in glacial acetic acid and reacting it with 2-methylprop-2-enoyl chloride at room temperature.
  • Neutralizing the reaction with a base (e.g., sodium acetate) to precipitate the product.
  • Purification via recrystallization using ethanol or ethanol/DMF mixtures. Yields depend on stoichiometry, catalyst (e.g., triethylamine), and solvent choice. Similar protocols for analogous compounds report yields of 65–75% under optimized reflux conditions .

Q. How is the structural integrity of this compound confirmed?

A multi-technique approach is employed:

  • IR Spectroscopy : Confirms amide C=O (~1650–1680 cm⁻¹) and acetyl C=O (~1700 cm⁻¹) stretches.
  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.5–8.0 ppm), acetyl methyl (δ 2.5–2.6 ppm), and enamide vinyl protons (δ 5.5–6.5 ppm).
  • Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • Melting Point Analysis : Ensures purity (e.g., sharp melting range within 1–2°C). These methods are consistent with characterization data for structurally related acetylphenyl derivatives .

Q. What are common chemical reactions involving this compound?

Key reactions include:

  • Hydrolysis : Acidic/alkaline conditions cleave the amide bond to yield 4-acetamidobenzoic acid and 2-methylprop-2-enoic acid.
  • Michael Addition : The α,β-unsaturated enamide reacts with nucleophiles (e.g., amines, thiols) at the β-position.
  • Cyclization : Under thermal or catalytic conditions, forms heterocyclic derivatives (e.g., pyridones via intramolecular cycloaddition). Reaction outcomes are solvent- and catalyst-dependent, as seen in pyridin-2-one syntheses .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Systematic optimization involves:

  • Catalyst Screening : Triethylamine vs. pyridine for HCl scavenging (pyridine may reduce side reactions).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates compared to ethanol.
  • Temperature Control : Reflux (~80°C) vs. room temperature; higher temperatures accelerate kinetics but may degrade heat-sensitive intermediates. For example, reflux in ethanol increased yields of pyridin-2-one derivatives to 75% compared to 65% at lower temperatures .

Q. How should researchers address discrepancies in spectroscopic data for this compound?

Contradictions often arise from:

  • Impurity Interference : Use column chromatography or preparative HPLC to isolate pure fractions.
  • Solvent Artifacts : Employ deuterated solvents (e.g., DMSO-d₆) to avoid proton exchange in NMR.
  • Advanced NMR Techniques : 2D NMR (HSQC, HMBC) resolves overlapping signals, particularly for aromatic and enamide protons. Cross-validation with high-resolution MS (HRMS) and X-ray crystallography (if crystalline) is recommended .

Q. What experimental designs are suitable for evaluating biological activity?

Methodologies include:

  • Enzyme Inhibition Assays : Dose-response curves (IC₅₀ determination) for target enzymes (e.g., kinases) using fluorogenic substrates.
  • Cellular Models : Cytotoxicity screening (MTT assay) in cancer cell lines, with controls for apoptosis/necrosis (e.g., caspase-3 activation).
  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for biological targets. For acetylphenyl derivatives, IC₅₀ values in the µM range have been reported for kinase targets .

Q. What mechanistic insights can be gained from studying its reactivity?

Techniques include:

  • Kinetic Isotope Effects (KIE) : Deuterium labeling to probe rate-determining steps in hydrolysis or cyclization.
  • Computational Modeling : Density functional theory (DFT) to map reaction pathways (e.g., transition states in Michael additions).
  • Spectroscopic Trapping : Using radical quenchers (e.g., TEMPO) to detect intermediates in oxidation reactions. Such studies reveal that the enamide’s electrophilicity drives reactivity, as shown in cyclization reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.